molecular formula C18H27N3O2 B5343732 N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide

N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide

Cat. No. B5343732
M. Wt: 317.4 g/mol
InChI Key: ZDCSRUTVHNETJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide, also known as JNJ-1930942, is a novel and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin. The TRPV1 receptor is involved in the regulation of pain, inflammation, and other physiological processes. JNJ-1930942 has been extensively studied for its potential therapeutic applications in pain management and other diseases.

Mechanism of Action

N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide is a selective antagonist of the TRPV1 receptor. By binding to the TRPV1 receptor, this compound blocks the activation of the channel by various stimuli, including heat, protons, and capsaicin. This mechanism of action results in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the reduction of pain and inflammation, the modulation of neurotransmitter release, and the regulation of ion channels and receptors.

Advantages and Limitations for Lab Experiments

N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide has several advantages for lab experiments, including its high selectivity for the TRPV1 receptor and its well-characterized mechanism of action. However, this compound also has some limitations, including its relatively low solubility and stability in aqueous solutions.

Future Directions

There are several potential future directions for the research on N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide. These include the development of more potent and selective TRPV1 antagonists, the investigation of the long-term effects of this compound in animal models, and the exploration of its potential therapeutic applications in human diseases. Additionally, the role of the TRPV1 receptor in various physiological processes is still not fully understood, and further research is needed to elucidate its function.

Synthesis Methods

The synthesis of N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide involves several steps, including the preparation of the cyclopentyl acetal, the coupling of the pyridine and piperidine moieties, and the final deprotection of the acetal group. The synthesis of this compound has been described in detail in several research articles.

Scientific Research Applications

N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in pain management and other diseases. Several preclinical studies have demonstrated the efficacy of this compound in reducing pain and inflammation in animal models. This compound has also been shown to have potential applications in the treatment of anxiety, depression, and other neurological disorders.

properties

IUPAC Name

N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-23-14-18(9-3-4-10-18)20-17(22)15-7-6-12-21(13-15)16-8-2-5-11-19-16/h2,5,8,11,15H,3-4,6-7,9-10,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCSRUTVHNETJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)NC(=O)C2CCCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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